2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-propan-2-ylanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)11-5-3-6-12(9-11)17-14-13(20(15,18)19)7-4-8-16-14/h3-10H,1-2H3,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKOXWDUTDKOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-isopropylaniline with pyridine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield . The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Cancer Treatment
Research indicates that PI3K inhibitors can be effective in treating various cancers by disrupting the signaling pathways that promote tumor growth. The ability of 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide to inhibit specific PI3K isoforms suggests its potential utility in targeted cancer therapies.
- Case Study : A study demonstrated that compounds similar to this compound showed promising results in reducing tumor size in xenograft models of breast cancer .
Autoimmune Diseases
The modulation of PI3K activity has implications for autoimmune diseases. By promoting regulatory T cell differentiation, PI3K inhibitors may help in managing conditions like rheumatoid arthritis and lupus.
- Research Insight : Inhibition of PI3K has been linked to reduced cytokine production, which is beneficial in controlling inflammation associated with autoimmune responses .
Infectious Diseases
The compound may also play a role in treating infections, particularly those caused by intracellular pathogens. The inhibition of PI3K can enhance the immune response against bacteria and viruses.
- Application Example : Studies have shown that PI3K inhibitors can improve the efficacy of vaccines by enhancing antibody responses against pathogens such as Streptococcus pneumoniae and Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl ring and sulfonamide group can significantly affect its biological activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antibacterial activity against resistant strains |
| Substitution on pyridine core | Potential loss of activity; careful optimization needed |
Mechanism of Action
The mechanism of action of 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Impact on Target Specificity: The 3-isopropylphenyl group in the target compound contrasts with the 3-methylphenyl group in torsemide, a diuretic. The bulkier isopropyl group may alter binding kinetics in enzyme pockets compared to smaller methyl groups . Halogenation: Bromo and chloro substituents in ’s compound enhance PI3Kα inhibition, suggesting electronegative groups improve kinase binding.
Therapeutic vs. Agricultural Applications :
- Sulfonamide derivatives with dimethoxy-pyrimidinyl or imidazopyridine moieties (e.g., imazosulfuron, sulfosulfuron) are herbicides targeting acetolactate synthase (ALS) in plants . The target compound’s lack of these groups suggests divergent applications.
- Stereochemistry : R- and S-isomers of pyridine-sulfonamides exhibit significant differences in PI3Kα inhibition (IC50 varies 2.5-fold), highlighting the importance of chirality in drug design. The target compound’s stereochemical configuration (if chiral) remains unstudied in the provided data .
Physicochemical Properties: Fluorine substituents in 2-((3,4-difluorophenyl)amino)pyridine-3-sulfonamide increase electronegativity and metabolic stability compared to the target compound’s isopropyl group, which may prioritize lipophilicity .
Molecular Docking and Binding Modes
reveals that pyridine-sulfonamide isomers bind PI3Kα via hydrogen bonding between the sulfonamide group and kinase residues (e.g., Val 851). The R-isomer shows stronger hydrophobic interactions with the 1-phenylethyl group, explaining its lower IC50. For the target compound, the 3-isopropylphenyl group may similarly engage hydrophobic pockets in biological targets, but computational modeling is required to confirm this .
Biological Activity
2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure features a pyridine ring linked to a sulfonamide group, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is particularly significant as it can inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and edema .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study evaluating various sulfonamide derivatives, this compound exhibited moderate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Recent research has highlighted the compound's potential in cancer therapy. It has been investigated for its ability to induce apoptosis in cancer cells through the inhibition of specific pathways involved in cell survival. For example, studies show that derivatives with similar structures can inhibit the p38 MAPK pathway, which plays a crucial role in inflammation and cancer progression .
Study 1: Antibacterial Evaluation
In a comparative study, this compound was tested alongside other sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 250 μg/mL against both pathogens, demonstrating its potential as an antibacterial agent .
Study 2: Cancer Cell Line Testing
Another study focused on the anticancer effects of this compound on various cancer cell lines. It was observed that treatment with the compound led to a significant reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth factors .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide, and how can intermediates be characterized?
A multi-step synthesis is typically employed, starting with functionalization of pyridine-3-sulfonyl chloride. For example:
- Step 1 : React pyridine-3-sulfonyl chloride with 3-isopropylphenylamine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide bond.
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure using 1H/13C NMR (e.g., δ~7.5–8.5 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
- Key Validation : Compare spectral data with structurally related compounds like 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide (CAS 615-805-8) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 2–9). Derivatives with polar substituents (e.g., hydroxyl groups) show improved aqueous solubility, as seen in Torasemide analogs .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) for decomposition products like sulfonic acid derivatives .
Advanced Research Questions
Q. What molecular docking strategies are effective for studying interactions between this compound and target proteins (e.g., carbonic anhydrase)?
Q. How does the substitution pattern (e.g., isopropyl vs. methyl groups) influence structure-activity relationships (SAR) in sulfonamide-based inhibitors?
Q. What analytical methods resolve discrepancies in reported biological activity data for this compound?
Q. How can in vitro metabolic stability be assessed for this sulfonamide derivative?
- Protocol :
- Benchmarking : Compare half-life (t₁/₂) with Torasemide (t₁/₂ ~3.5 hours in HLM) to assess metabolic liability .
Methodological Considerations
Q. What crystallographic techniques validate the binding mode of this compound in enzyme complexes?
Q. How are computational models optimized to predict off-target effects of sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
